Licoricesaponin H2

Description

Nuclear Magnetic Resonance (NMR)

13C NMR (pyridine-d₅, 150 MHz) data highlights critical aglycone and sugar signals:

- Aglycone : δ 178.9 (C-11 oxo), δ 144.3 (C-13 double bond), δ 122.5 (C-12 double bond) .

- Glucuronic acids : δ 105.2 (C-1'), δ 80.1 (C-3'), δ 172.6 (C-6' carboxyl) .

1H NMR (pyridine-d₅, 600 MHz) shows characteristic peaks:

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a pseudomolecular ion at m/z 823.41106 [M + H]⁺ , with fragmentation patterns including:

Infrared Spectroscopy (IR)

IR (KBr) reveals key functional groups:

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| 13C NMR | δ 178.9 | C-11 oxo |

| 1H NMR | δ 5.68 | H-1' of glucuronic acid |

| HR-MS | m/z 823.41106 | [M + H]⁺ |

| IR | 1725 cm⁻¹ | Carboxyl C=O |

Solubility and Stability Profiling

Solubility

Licorice-saponin H2 is freely soluble in dimethyl sulfoxide (DMSO) (121.52 mM at 25°C) but exhibits limited solubility in water (<1 mg/mL) . The ammonium salt form (C₄₂H₆₈N₂O₁₆) improves aqueous solubility to ~50 mg/mL due to enhanced ionic interactions .

Stability

- Thermal stability : Decomposes at 209–210°C .

- pH sensitivity : Stable at pH 4–6 but undergoes hydrolysis at alkaline conditions (pH >8) .

- Light sensitivity : Degrades under prolonged UV exposure, necessitating storage in amber vials .

Table 3: Solubility profile in common solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 100 |

| Methanol | 15 |

| Ethanol | 8 |

| Water | <1 |

Properties

IUPAC Name |

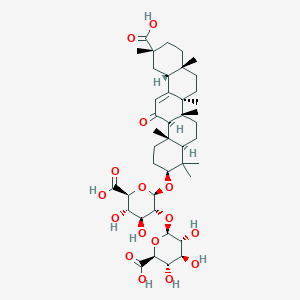

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-ZKXOMTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316072 | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118441-85-3 | |

| Record name | Licoricesaponin H2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Source Material and Natural Occurrence

Licorice-saponin H2 is native to Glycyrrhiza species, particularly G. uralensis and G. pallidiflora, where it accumulates in root tissues. The compound’s structural complexity arises from its aglycone (glycyrrhetinic acid) and oligosaccharide chain, necessitating specialized extraction protocols to preserve its integrity.

Traditional Extraction Methods

Soxhlet Extraction

Soxhlet extraction remains a foundational technique for initial isolation. Licorice roots are dried, milled to 30–60 mesh, and subjected to prolonged solvent reflux:

Modern Extraction Techniques

Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE)

IL-UAE synergizes green solvents with ultrasonic disruption to improve yield:

Optimal Parameters

This method achieved 94% total saponin recovery in G. uralensis, with Licorice-saponin H2 among the principal isolates.

Aqueous Two-Phase System (ATPS)

ATPS using polyethylene glycol (PEG) and biodegradable salts enables selective partitioning:

PEG-Sodium Citrate System

| Component | Concentration | Partition Coefficient (K) | Extraction Efficiency |

|---|---|---|---|

| PEG 10000 | 20 wt% | 6.5 | 73% |

| Sodium Citrate | 15 wt% | - | - |

While originally validated for glycyrrhizic acid, ATPS is adaptable to Licorice-saponin H2 due to structural similarities.

Purification and Isolation

Column Chromatography

Crude extracts undergo sequential chromatography:

Analytical Validation

Comparative Analysis of Methods

| Method | Time | Solvent Consumption | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Soxhlet | 24–48 hrs | High | 60–70 | 60–75 | Industrial |

| IL-UAE | 8.5 hrs | Low | 85–94 | 80–90 | Pilot-scale |

| ATPS | 4 hrs | Moderate | 70–73 | 75–85 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Licorice-saponin H2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Activities

Licorice-saponin H2 exhibits a range of pharmacological effects that can be categorized as follows:

Antioxidant Activity

Licorice-saponin H2 has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. Studies indicate that it can reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

Hepatoprotective Effects

Research highlights the hepatoprotective potential of Licorice-saponin H2. It has been shown to lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver injury models, suggesting its role in protecting liver cells from damage induced by toxins such as D-galactosamine .

Antitumor Activity

Licorice-saponin H2 exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis and inhibit proliferation in tumor cells, potentially through the modulation of signaling pathways such as NF-κB .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, where it can suppress pro-inflammatory cytokines and inhibit pathways leading to inflammation . This effect is particularly relevant in conditions characterized by chronic inflammation.

Therapeutic Applications

Licorice-saponin H2's diverse pharmacological properties open avenues for various therapeutic applications:

Cancer Therapy

Due to its antitumor effects, Licorice-saponin H2 is being investigated as a potential adjunct therapy in cancer treatment, particularly for enhancing the efficacy of existing chemotherapeutic agents while reducing side effects .

Liver Diseases

Its hepatoprotective properties make Licorice-saponin H2 a candidate for treating liver diseases, including hepatitis and fatty liver disease. Clinical studies are ongoing to evaluate its efficacy in improving liver function and reducing liver enzyme levels .

Antiviral Applications

Emerging research suggests that Licorice-saponin H2 may possess antiviral properties against several viruses, including hepatitis B and C. Its mechanism involves inhibiting viral replication and modulating immune responses .

Case Studies

Several studies have documented the effects of Licorice-saponin H2:

Mechanism of Action

Licorice-saponin H2 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB) pathway.

Antiviral: Interferes with viral replication by targeting viral enzymes and proteins.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Licorice-saponin H2 belongs to a family of over 50 triterpenoid saponins in licorice. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Licorice Saponins

Key Findings

Structural Differentiation :

- Licorice-saponin H2 and glycyrrhizin share the same molecular formula (C₄₂H₆₂O₁₆ ) but differ in glycosidic linkages. H2 has an 18β,20α configuration, whereas glycyrrhizin is 18β,20β .

- Licorice-saponin G2 and Q2 are structural analogs with additional hydroxyl or acetyl groups, contributing to higher molecular weights and enhanced hepatoprotective activities .

Pharmacological Contrasts :

- Antiviral Activity : Licorice-saponin A3 demonstrates superior potency against SARS-CoV-2 (IC₅₀ = 0.075 μM) compared to glycyrrhizin (IC₅₀ = 8.3–10.9 μM) . H2 lacks reported antiviral activity in the provided evidence.

- Hepatoprotection : Licorice-saponin G2 and Q2 exhibit strong hepatoprotective effects by reducing liver enzyme levels (ALT/AST) and inhibiting phospholipase A2, whereas H2’s primary activity is anti-mutagenic .

- Anti-Mutagenicity : H2, glabridin, and licochalcone A show anti-MNU mutagenicity, but H2’s mechanism is distinct from glycyrrhizin, which lacks this activity .

Clinical and Industrial Relevance: Glycyrrhizin is widely used in traditional medicine and food additives but restricted due to hypertensive effects. H2’s lack of toxicity positions it as a safer alternative for chemoprevention .

Biological Activity

Licorice-saponin H2, a triterpene saponin derived from species such as Glycyrrhiza uralensis and Glycyrrhiza inflata, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with Licorice-saponin H2.

Chemical Composition

Licorice-saponin H2 is characterized by the molecular formula and is part of a larger class of compounds known for their bioactive properties. These compounds are primarily responsible for the medicinal benefits attributed to licorice root extracts.

Pharmacological Activities

Research highlights several key biological activities of Licorice-saponin H2:

- Antitumor Activity : Licorice-saponin H2 exhibits significant antitumor effects, particularly against various cancer cell lines. It has been shown to induce apoptosis and inhibit cellular proliferation in vitro.

- Anti-inflammatory Effects : The compound demonstrates potent anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Licorice-saponin H2 has been reported to possess antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents.

- Hepatoprotective Effects : Studies indicate that Licorice-saponin H2 can protect liver cells from damage caused by toxins, enhancing overall liver function.

The biological activities of Licorice-saponin H2 can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Research shows that Licorice-saponin H2 can disrupt cell cycle progression in cancer cells, leading to reduced tumor growth.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those involved in apoptosis and inflammation, such as the NF-kB pathway.

- Antioxidant Activity : Licorice-saponin H2 exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the effects of Licorice-saponin H2 on gastric cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

- Hepatoprotective Study : In an animal model, Licorice-saponin H2 was administered to assess its protective effects against chemically induced liver damage. The results demonstrated a marked decrease in liver enzyme levels (ALT and AST), indicating effective hepatoprotection .

- Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory conditions showed that treatment with Licorice-saponin H2 resulted in reduced inflammatory markers and improved patient outcomes .

Q & A

Q. What are the recommended storage conditions for Licorice-saponin H2 to ensure stability in experimental settings?

Licorice-saponin H2 should be stored as a powder at -20°C (stable for 3 years) or in solvent (e.g., DMSO) at -80°C (stable for 2 years). Solubility in DMSO is optimal at 10 mM, and researchers should aliquot solutions to avoid repeated freeze-thaw cycles, which may degrade the compound .

Q. How can researchers confirm the identity and purity of Licorice-saponin H2 in their samples?

Q. What solvents are suitable for dissolving Licorice-saponin H2, and what concentrations are typically used in in vitro assays?

DMSO is the primary solvent due to its high solubility (10 mM stock). For cell-based assays, dilute to working concentrations (e.g., 1–100 µM) in culture media, ensuring DMSO content ≤0.1% to avoid cytotoxicity. Pre-test solubility in alternative solvents (e.g., ethanol) if DMSO interferes with experimental endpoints .

Advanced Research Questions

Q. What methodological considerations are critical when assessing the anti-mutagenic activity of Licorice-saponin H2 in bacterial reverse mutation assays?

Use Salmonella typhimurium TA1535 strains for MNU-induced mutagenicity studies. Include cytotoxicity controls (e.g., colony counts on agar plates without metabolic activation) to distinguish true anti-mutagenic effects from cell death. Note that Licorice-saponin H2 itself may lack activity in certain assays, while derivatives like glycyrrhetinic acid show potency, necessitating structural-activity comparisons .

Q. How do structural variations between Licorice-saponin H2 and related compounds (e.g., G2) influence their pharmacological activity?

Structural differences (e.g., hydroxyl group position at C-24 in G2 vs. C-29 in H2) alter bioactivity. For example, G2 exhibits anti-HIV activity via interactions with R15K, whereas H2’s anti-mutagenic effects depend on substituent groups. Use NMR-based stereochemical analysis and molecular docking to map functional group contributions .

Q. What analytical techniques are most effective for elucidating the structural configuration of Licorice-saponin H2, and how can researchers address challenges in spectral interpretation?

Combine 1D/2D NMR (COSY, HMBC) to assign proton and carbon signals, particularly for oleanane-type triterpenoid skeletons. MS/MS fragmentation patterns (e.g., aglycone peaks at m/z 469.3314) help confirm glycosidic linkages. Challenges in overlapping signals can be mitigated by isotopic labeling or comparative analysis with analogs like glycyrrhizic acid .

Q. How should researchers approach contradictory findings regarding the anti-mutagenic effects of Licorice-saponin H2 compared to other licorice-derived compounds?

Reconcile discrepancies by standardizing assay conditions (e.g., compound purity, bacterial strain viability). For instance, while Licorice-saponin H2 may not reduce TA1535 revertants, glycyrrhetinic acid and licochalcone A show efficacy under identical conditions. Meta-analyses of dose-response curves and cytotoxicity thresholds are essential .

Q. In metabolic studies, what experimental designs are recommended to investigate the bioavailability and metabolic pathways of Licorice-saponin H2?

Use LC-MS/MS to track parent compounds and metabolites in plasma/tissue samples. Employ hepatocyte or microsomal incubation to identify phase I/II metabolism (e.g., hydroxylation, glucuronidation). For in vivo models, pair pharmacokinetic profiling with tissue distribution studies, ensuring ethical compliance with IACUC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.